Yonarasterol G
Beschreibung
Yonarasterol G is a marine-derived sterol isolated from soft corals of the genus Echinomuricea. These compounds are notable for their anti-inflammatory properties, particularly their inhibition of neutrophil-derived superoxide anions and elastase release, which are critical in inflammatory diseases .
Eigenschaften
Molekularformel |
C28H43ClO3 |
|---|---|
Molekulargewicht |
463.1 g/mol |
IUPAC-Name |
(5S,6S,8S,9S,10R,11R,13R,14S,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C28H43ClO3/c1-16(2)17(3)9-10-18(4)20-11-12-21-19-14-23(29)28(32)13-7-8-24(31)27(28,6)25(19)22(30)15-26(20,21)5/h7-10,16-23,25,30,32H,11-15H2,1-6H3/b10-9+/t17-,18+,19-,20+,21-,22+,23-,25+,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
JHCXJIRLSJUGJL-GAOAULHNSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@@H]([C@]4([C@@]3(C(=O)C=CC4)C)O)Cl)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C=CC4)C)O)Cl)O)C |
Synonyme |
yonarasterol G |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Analogous Compounds
Structural Comparison
Yonarasterol G shares a core sterol framework with structurally related compounds, including 6-epi-Yonarasterol B , Yonarasterol B , and Stoloniferone K . Key structural features and spectral data are summarized below:
Table 1: Structural and Spectral Comparison of Yonarasterol G and Analogues
Key Observations :
- Stereochemical Variations : The configuration at C-6 distinguishes Yonarasterol B and its 6-epi counterpart, impacting their biological activity .
- Functional Group Diversity : The presence of an acetoxy group in 6-epi-Yonarasterol B enhances its polarity compared to Stoloniferone K, which lacks this moiety .
- Spectral Consistency: All compounds exhibit IR absorption near 1670–1680 cm<sup>−1</sup> for conjugated enones, confirming the conserved α,β-unsaturated ketone system .
Bioactivity Comparison
Yonarasterol G and its analogues exhibit distinct pharmacological profiles due to structural nuances:
Table 2: Bioactivity Profiles of Yonarasterol G and Analogues
Critical Findings :
- Enhanced Potency of 6-epi-Yonarasterol B : The acetoxy group at C-6 improves binding to neutrophil enzymes, making it 2–3× more potent than Stoloniferone K .
- Stereochemical Impact : The 6-epi configuration in Yonarasterol B analogues increases steric hindrance, slightly reducing efficacy compared to 6-epi-Yonarasterol B .
Q & A
Basic: What are the primary spectroscopic techniques for identifying Yonarasterol G, and how should data be validated?
Yonarasterol G’s structural elucidation typically involves Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments for proton/carbon assignments), High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, and Infrared (IR) spectroscopy for functional group analysis. Validation requires:
- Cross-referencing spectral data with published analogs (e.g., sterol derivatives) .
- Ensuring purity (>95%) via HPLC-UV/ELSD and comparing retention times with standards .
- Replicating experiments under identical conditions to confirm reproducibility .
Basic: How to design a literature review strategy to contextualize Yonarasterol G’s bioactivity?
- Step 1 : Use Boolean operators in Google Scholar:
"Yonarasterol G" AND ("bioactivity" OR "mechanism")to filter studies . - Step 2 : Prioritize primary sources from journals with impact factors >3.0 (e.g., Journal of Natural Products) and exclude preprints .
- Step 3 : Map bioactivity data into a comparative table (e.g., IC50 values across cancer cell lines) to identify knowledge gaps .
Advanced: How to resolve contradictions in reported bioactivity data for Yonarasterol G?
Contradictions often arise from:
- Variability in experimental models (e.g., cell line specificity, in vivo vs. in vitro).
- Methodological differences (e.g., solvent polarity in assays affecting compound solubility) .
Resolution strategies : - Conduct meta-analysis of dose-response curves from ≥5 independent studies .
- Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines) .
- Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .
Advanced: What experimental design principles optimize Yonarasterol G’s isolation from natural sources?
- Fractionation Strategy : Use bioassay-guided fractionation with orthogonal chromatographic methods (e.g., silica gel → reverse-phase HPLC) .
- Yield Optimization : Apply Design of Experiments (DoE) to variables like solvent ratio (hexane:EtOAc) and temperature .
- Scalability : Validate scalability by repeating isolation at 10x scale and comparing purity/yield .
Basic: How to assess the ecological relevance of Yonarasterol G in its native organism?
- Field Sampling : Collect organism specimens across seasons/locations to correlate metabolite abundance with environmental stressors .
- Omics Integration : Pair LC-MS quantification with transcriptomic data to link biosynthesis pathways to ecological triggers (e.g., predator exposure) .
Advanced: What computational methods predict Yonarasterol G’s molecular targets, and how are false positives mitigated?
- In Silico Workflow :
- Target Prediction : Use SwissTargetPrediction or SEA servers with <i>in vitro</i> bioactivity data as training sets .
- Docking Validation : Perform molecular docking (AutoDock Vina) and prioritize targets with binding energy ≤−7.0 kcal/mol .
- False-Positive Control : Cross-validate hits using cheminformatic tools (e.g., Pharmer) and exclude promiscuous binders .
Basic: What statistical frameworks are essential for analyzing Yonarasterol G’s dose-response relationships?
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism) .
- Quality Criteria : Ensure R² >0.90 and p-value <0.05 for curve significance .
- Outlier Management : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
Advanced: How to evaluate Yonarasterol G’s structural stability under varying pH/temperature conditions?
- Forced Degradation Studies :
- Expose compound to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation via UPLC-MS .
- Use Arrhenius equation to predict shelf-life at 25°C .
- Kinetic Analysis : Calculate t1/2 (half-life) under oxidative stress (H2O2) .
Basic: How to formulate a hypothesis-driven research question about Yonarasterol G’s mechanism of action?
Apply the PICO Framework :
- P opulation: Cancer cell lines (e.g., MCF-7).
- I ntervention: Yonarasterol G treatment (5–50 µM).
- C omparison: Untreated controls or positive control (e.g., doxorubicin).
- O utcome: Apoptosis markers (caspase-3 activation) .
Advanced: What strategies validate Yonarasterol G’s novel biosynthetic pathways in genetically uncharacterized organisms?
- Isotope Labeling : Feed <sup>13</sup>C-acetate precursors and trace incorporation via NMR .
- Gene Cluster Mining : Use antiSMASH or PRISM to predict biosynthetic gene clusters .
- CRISPR-Cas9 Knockout : Silence candidate genes and quantify metabolite depletion via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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